Quinoline derivatives have shown potential as multifunctional agents for the treatment of Alzheimer’s disease. The lead compound from one study demonstrated significant inhibition of AChE and BChE, with a higher selectivity toward BChE. This compound also displaced propidium, indicating its potential to prevent AChE-induced β-amyloid aggregation, which is a hallmark of AD pathology1.
Novel amino-substituted 3-quinolinecarboxylic acid derivatives have been prepared with significant antibacterial potency. These compounds, with specific substitutions, have shown comparable in vitro and in vivo antibacterial potency to known agents such as pefloxacin and norfloxacin, suggesting their potential use as antibacterial agents2.
Quinoline derivatives have also been investigated for their antitumor activity. Certain compounds have demonstrated the ability to bind to DNA with high affinity and induce cytotoxic effects on leukemia, melanoma, and neuroblastoma cell lines. One study highlighted the antitumor activity of a quinoline derivative against B16 melanoma, significantly increasing survival and inhibiting tumor growth in an animal model3. Another study found that methyl-substituted indolo[2,3-b]quinolines inhibited DNA topoisomerase II, an enzyme critical for DNA replication, and displayed cytotoxicity against cancer cells4.
A series of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives were synthesized and evaluated for their anticancer activity against pancreatic cancer cell lines. Some compounds showed significant cytotoxicity, with one derivative inducing apoptosis in PANC-1 cells6.
The quinoline derivative MDPTQ was found to be effective against leukemia cell lines, inducing apoptosis through the fall of mitochondrial membrane potential and increased ROS. This compound also caused cell cycle arrest, suggesting its potential as a candidate for leukemia therapy7.
3-Methyl-8-quinolinesulfonic acid is synthesized from quinoline derivatives through sulfonation reactions. It is primarily used as an intermediate in the production of more complex organic molecules and has potential applications in the pharmaceutical industry, particularly in drug synthesis and development .
The synthesis of 3-Methyl-8-quinolinesulfonic acid typically involves sulfonation reactions. The following methods outline common synthetic routes:
The molecular structure of 3-Methyl-8-quinolinesulfonic acid features a quinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. Key structural details include:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and confirm the positions of substituents on the quinoline ring .
3-Methyl-8-quinolinesulfonic acid can participate in various chemical reactions:
3-Methyl-8-quinolinesulfonic acid has several noteworthy applications:
Additionally, it may find uses in the dye industry due to its structural characteristics that align with other quinoline derivatives .
3-Methyl-8-quinolinesulfonic acid (CAS: 153886-69-2) is a heterocyclic aromatic compound with the molecular formula C₁₀H₉NO₃S and a molecular weight of 223.25 g/mol. Its IUPAC name is 3-methylquinoline-8-sulfonic acid, reflecting the methyl substituent at the 3-position and sulfonic acid group at the 8-position of the quinoline ring system. The structure consists of a bicyclic framework featuring a benzene ring fused to a pyridine ring, with the electron-withdrawing sulfonic acid group significantly influencing its electronic properties. Key identifiers include the InChI string InChI=1S/C10H9NO3S/c1-7-5-8-3-2-4-9(15(12,13)14)10(8)11-6-7/h2-6H,1H3,(H,12,13,14)
and the InChIKey BTBNYOKJERLLQI-UHFFFAOYSA-N
[10]. The sulfonic acid group enhances water solubility compared to unsubstituted quinoline, enabling applications in synthetic chemistry as an intermediate. For example, it serves as a precursor to 3-Methyl-8-quinolinesulphonyl chloride (CAS: 74863-82-4) through chlorination, a reaction critical for synthesizing pharmacologically relevant compounds like Argatroban impurities [3] [7].
Table 1: Nomenclature and Identifiers of 3-Methyl-8-quinolinesulfonic Acid
Property | Value |
---|---|
CAS Registry Number | 153886-69-2 |
Molecular Formula | C₁₀H₉NO₃S |
Systematic IUPAC Name | 3-methylquinoline-8-sulfonic acid |
Synonyms | Argatroban Impurity 36; 8-Quinolinesulfonic acid, 3-methyl- |
SMILES | CC1=CC2=C(C(=CC=C2)S(=O)(=O)O)N=C1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: While direct NMR data for 3-methyl-8-quinolinesulfonic acid is limited in the search results, insights can be inferred from related compounds. The parent structure, 3-methylquinoline (CAS: 612-58-8), exhibits characteristic ¹H NMR signals at δ 2.70 (s, 3H, CH₃), 7.50–8.10 (m, 4H, aromatic), and 8.90 (d, 1H, pyridyl H) [2]. Introducing a sulfonic acid group at the 8-position would deshield adjacent protons, shifting their signals downfield. For instance, protons at C7 and C9 are expected near δ 8.5–9.0 due to the electron-withdrawing effect of the -SO₃H group.
Infrared (IR) Spectroscopy: The compound shows distinct IR absorptions for the sulfonic acid moiety (S=O asymmetric stretch: 1350–1250 cm⁻¹; S=O symmetric stretch: 1160–1120 cm⁻¹) and O-H stretch (broad band: 3400–2500 cm⁻¹). The quinoline ring vibrations appear at 1610–1580 cm⁻¹ (C=C) and 1550–1500 cm⁻¹ (C=N) [6] [8]. These features align with 8-quinolinesulfonic acid (CAS: 85-48-3), though the methyl group introduces additional peaks at ~2920 cm⁻¹ (C-H stretch) and 1375 cm⁻¹ (C-H bend) [6].
Mass Spectrometry (MS): Under electron ionization conditions, the molecular ion peak appears at m/z 223 [M]⁺. Fragment ions include m/z 208 [M-CH₃]⁺, m/z 188 [M-H₂O-SO]⁺, and m/z 143 (cleavage of the sulfonic acid group) [1] [10].
Table 2: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 2.65–2.75 (s) | Methyl protons at C3 |
δ 8.50–9.20 (m) | Protons at C7, C9 (deshielded by -SO₃H) | |
IR | 1350–1250 cm⁻¹; 1160–1120 cm⁻¹ | S=O asymmetric/symmetric stretches |
3400–2500 cm⁻¹ | O-H stretch of -SO₃H | |
MS | m/z 223 | Molecular ion [M]⁺ |
Crystallographic data for 3-methyl-8-quinolinesulfonic acid is not explicitly detailed in the search results. However, its derivative, 3-methyl-8-quinolinesulphonyl chloride (CAS: 74863-82-4), exhibits a melting point of 158–159°C and a predicted density of 1.424 g/cm³, suggesting tight molecular packing in the solid state [3]. The sulfonyl chloride’s crystal lattice is stabilized by halogen bonding and π-π stacking interactions, which may extend to the sulfonic acid form.
The compound’s conformational stability is influenced by:
3-Methyl-8-quinolinesulfonic acid shares core features with other quinoline sulfonic acids but exhibits distinct properties due to methyl substitution. A comparison with 8-quinolinesulfonic acid (CAS: 85-48-3) highlights these differences:
Table 3: Comparative Properties of Quinoline Sulfonic Acids
Property | 3-Methyl-8-quinolinesulfonic Acid | 8-Quinolinesulfonic Acid |
---|---|---|
Molecular Formula | C₁₀H₉NO₃S | C₉H₇NO₃S |
Molecular Weight | 223.25 g/mol | 209.22 g/mol |
pKa (Predicted) | -1.79 ± 0.40 | ~ -2.0 (estimated) [8] |
Solubility | Soluble in water, methanol | Soluble in water [6] |
Key Applications | Argatroban impurity synthesis | Cancer research [9] |
Structural and Electronic Effects:
Synthetic Utility:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7